CAS registry number and identifiers for N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide
CAS registry number and identifiers for N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide
An In-depth Technical Guide to N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide
Executive Summary
N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide is a halogenated pyridine derivative that serves as a valuable building block in synthetic organic chemistry. Its unique substitution pattern, featuring a bromine atom, a methoxy group, and a pivalamide moiety, offers multiple reactive sites for further chemical transformations. This guide provides a comprehensive overview of its chemical identifiers, physicochemical properties, a detailed synthetic pathway with mechanistic insights, and its potential applications, particularly for professionals in drug discovery and chemical research. The strategic placement of functional groups makes this compound a key intermediate for creating complex molecular architectures and libraries of compounds for screening.
Chemical Identity and Core Descriptors
Accurate identification is paramount in chemical research and development. N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide is cataloged across multiple chemical databases and supplier inventories. The primary identifiers and structural representations are summarized below.
Key Identifiers
| Identifier | Value | Source |
| CAS Registry Number | 1171920-11-8 | |
| Molecular Formula | C₁₁H₁₅BrN₂O₂ | |
| Molecular Weight | 287.15 g/mol | |
| MDL Number | MFCD12922731 | |
| PubChem Substance ID | 329771719 |
Structural Representation
The molecular structure defines the chemical reactivity and properties of the compound.
Figure 1: Chemical structure of N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide.
Canonical and Isomeric Identifiers
| Identifier Type | Value | Source |
| SMILES | COc1cnc(Br)c(NC(=O)C(C)(C)C)c1 | |
| InChI | 1S/C11H15BrN2O2/c1-11(2,3)10(15)14-8-5-7(16-4)6-13-9(8)12/h5-6H,1-4H3,(H,14,15) | |
| InChIKey | ICUMHDBWIKRSGC-UHFFFAOYSA-N |
Synthesis and Mechanistic Considerations
The synthesis of N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide is logically approached via a two-step sequence starting from a commercially available precursor. This involves the formation of the key intermediate, 2-Bromo-5-methoxypyridin-3-amine, followed by its acylation.
Figure 2: High-level synthetic workflow.
Step 1: Synthesis of 2-Bromo-5-methoxypyridin-3-amine (Precursor)
The critical precursor is the 3-amino derivative of 2-bromo-5-methoxypyridine. A common and effective method for its synthesis is the reduction of the corresponding 3-nitro compound.
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Causality of Experimental Choice : The reduction of an aromatic nitro group to an amine is a fundamental and high-yielding transformation in organic synthesis. Several methods are effective, but the choice of reagent depends on scale, cost, and functional group tolerance.
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Iron in Acetic Acid : This is a classic, cost-effective, and robust method for nitro group reduction.[1] The reaction proceeds via a series of single-electron transfers from the iron metal surface. Acetic acid acts as a proton source and helps to dissolve the iron salts formed.
-
Catalytic Hydrogenation : Using hydrogen gas with a palladium-on-carbon (Pd/C) catalyst is a cleaner alternative, as the only byproduct is water. This method is often preferred for its efficiency and milder conditions, provided the molecule does not contain other functional groups susceptible to hydrogenolysis.
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Step 2: Acylation with Pivaloyl Chloride
The final step is the formation of the amide bond between the synthesized amine precursor and pivaloyl chloride. This is a nucleophilic acyl substitution reaction.
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Mechanism : The lone pair of electrons on the amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of pivaloyl chloride. The tetrahedral intermediate formed then collapses, expelling the chloride ion as a leaving group. A base, such as pyridine or triethylamine, is typically added to neutralize the HCl byproduct, driving the reaction to completion.
Figure 3: Mechanism of Nucleophilic Acyl Substitution.
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Role of Pivaloyl Chloride : Pivaloyl chloride (trimethylacetyl chloride) is an effective acylating agent.[2][3] The bulky tert-butyl group can impart specific properties to the final molecule, such as increased lipophilicity or steric hindrance that can lock a particular conformation, which is often desirable in drug design. While its steric bulk can slow the reaction rate compared to less hindered acyl chlorides, the reaction is generally efficient with primary and secondary amines. It's also noted for its use in creating esters and other derivatives.[2][4]
Physicochemical Properties and Safety
The compound is supplied as a solid. As with any laboratory chemical, appropriate safety precautions must be taken.
| Property | Value | Source |
| Physical Form | Solid | |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H302 (Harmful if swallowed) | |
| Hazard Class | Acute Toxicity 4 (Oral) | |
| Storage Class | 11 (Combustible Solids) | |
| WGK | WGK 3 (severely hazardous to water) |
Applications in Research and Drug Development
N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide is not an end-product therapeutic but rather a strategic intermediate. Its value lies in the orthogonal reactivity of its functional groups.
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Cross-Coupling Reactions : The bromine atom at the 2-position is a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide variety of aryl, alkyl, or amino substituents, enabling the rapid synthesis of a library of analogs for structure-activity relationship (SAR) studies. The synthesis of various pyridine derivatives via Suzuki coupling of bromo-pyridines is a well-established strategy in medicinal chemistry.[5]
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Scaffold for Bioactive Molecules : The substituted pyridine core is a common motif in many pharmaceuticals and agrochemicals.[6][7] The specific arrangement of a halogen, an alkoxy group, and an amide provides a template that can be elaborated into more complex molecules targeting a range of biological targets, such as kinases or other enzymes.
-
Pivaloyl Group as a Modulator : The pivaloyl group, while often used as a protecting group, can also be a permanent part of a final active molecule. Its bulk can provide steric shielding or facilitate specific binding interactions within a protein pocket.
Generalized Experimental Protocol: Synthesis
This protocol is a representative, self-validating procedure based on established chemical principles for the synthesis of N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide from 2-bromo-5-methoxy-3-nitropyridine.
Materials and Reagents
-
2-Bromo-5-methoxy-3-nitropyridine
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Iron powder (Fe), <100 mesh
-
Glacial Acetic Acid (AcOH)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
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Anhydrous Sodium Sulfate (Na₂SO₄)
-
Pivaloyl Chloride
-
Anhydrous Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM)
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Deionized Water
Protocol for Step 1: Reduction to 2-Bromo-5-methoxypyridin-3-amine
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Reaction Setup : To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add iron powder (4.0 eq.) and glacial acetic acid.
-
Heating : Heat the suspension to approximately 80 °C with stirring.
-
Addition of Starting Material : Dissolve 2-bromo-5-methoxy-3-nitropyridine (1.0 eq.) in a minimal amount of acetic acid and add it dropwise to the hot iron suspension over 20-30 minutes.
-
Reaction Monitoring : Stir the reaction mixture vigorously at 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Work-up : Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with additional ethyl acetate.
-
Neutralization : Transfer the filtrate to a separatory funnel and carefully add saturated NaHCO₃ solution portion-wise until effervescence ceases and the aqueous layer is basic (pH > 8).
-
Extraction : Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-bromo-5-methoxypyridin-3-amine. The product can be purified further by column chromatography if necessary.
Protocol for Step 2: Amidation
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Reaction Setup : Dissolve the crude 2-bromo-5-methoxypyridin-3-amine (1.0 eq.) in anhydrous dichloromethane (DCM) in a flask under a nitrogen atmosphere. Add pyridine or TEA (1.5 eq.) as a base.
-
Cooling : Cool the solution to 0 °C in an ice bath.
-
Addition of Acylating Agent : Add pivaloyl chloride (1.1 eq.) dropwise to the cooled solution with stirring.
-
Reaction : Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor by TLC for the disappearance of the amine.
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Quenching : Quench the reaction by slowly adding deionized water.
-
Extraction : Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.
-
Washing : Combine the organic layers and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.
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Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purification : Purify the resulting crude solid by recrystallization or flash column chromatography on silica gel to obtain the final product, N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide.
Conclusion
N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide is a well-defined chemical entity with significant potential as an intermediate in synthetic chemistry. Its readily accessible synthesis from nitro-pyridine precursors and the strategic positioning of its functional groups—a site for cross-coupling (Br), a modulating methoxy group, and a stable amide—make it a versatile tool for researchers. This guide has provided the core identifiers, a logical synthetic strategy grounded in established reaction mechanisms, and an outline of its utility, offering a solid foundation for its application in the development of novel molecules.
References
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Ningbo Inno Pharmchem Co., Ltd. The Chemistry of Pivaloyl Chloride: Properties and Synthesis Applications. [Link][2]
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Chemistry Stack Exchange. Unusual Friedel–Crafts alkylation with pivaloyl chloride. [Link][8]
-
Google Patents. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine. [10]
-
MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link][5]
-
Asian Journal of Chemistry. Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. [Link][11]
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ACS Publications. Regioselective Acylation of Hexopyranosides with Pivaloyl Chloride. [Link][4]
-
MDPI. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. [Link][6][12]
-
PMC, NIH. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link][7]
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